6-(trifluoromethyl)-4aH-quinazolin-4-one
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Overview
Description
6-(trifluoromethyl)-4aH-quinazolin-4-one is a heterocyclic compound that features a quinazolinone core with a trifluoromethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(trifluoromethyl)-4aH-quinazolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with trifluoroacetic anhydride, followed by cyclization in the presence of a base such as potassium carbonate . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters, such as solvent choice and reaction time, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(trifluoromethyl)-4aH-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction can produce dihydroquinazolinones .
Scientific Research Applications
6-(trifluoromethyl)-4aH-quinazolin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research has explored its use as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-(trifluoromethyl)-4aH-quinazolin-4-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This binding can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluorinated Quinolines: These compounds share a similar quinoline core but differ in the position and type of fluorine substitution.
Trifluoromethylpyridines: These compounds have a pyridine ring with a trifluoromethyl group, offering different chemical and biological properties.
Uniqueness
6-(trifluoromethyl)-4aH-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group at the 6-position of the quinazolinone core differentiates it from other fluorinated heterocycles, providing unique opportunities for its application in various fields .
Properties
Molecular Formula |
C9H5F3N2O |
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Molecular Weight |
214.14 g/mol |
IUPAC Name |
6-(trifluoromethyl)-4aH-quinazolin-4-one |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-7-6(3-5)8(15)14-4-13-7/h1-4,6H |
InChI Key |
AZGLLSOMVYKSFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=NC(=O)C2C=C1C(F)(F)F |
Origin of Product |
United States |
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